molecular formula C12H14N2O4 B13241221 Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13241221
M. Wt: 250.25 g/mol
InChI Key: BIRYPGWDANUEOA-UHFFFAOYSA-N
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Description

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted with a 6-methoxypyridin-3-yl group at position 5 and an ethyl ester at position 2.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-14-10)8-4-5-9(16-2)13-6-8/h4-7,10-11H,3H2,1-2H3

InChI Key

BIRYPGWDANUEOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=CN=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with ethyl oxalyl chloride to form the corresponding ethyl ester. This intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced oxazole derivatives, and substituted ester derivatives, each with potential unique biological activities .

Scientific Research Applications

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

A. Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate ()

  • Substituents : Lacks the 6-methoxypyridin-3-yl group.
  • Relevance : Highlights the importance of substituents in determining commercial viability.

B. Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate ()

  • Substituents : 2-ethyl group and methyl ester (vs. ethyl ester in the target compound).
  • Physical State : Liquid at room temperature (vs. likely solid for the target compound, inferred from aromatic substituents).
  • Molecular Weight : 157.17 g/mol (lower than the target due to smaller substituents) .

C. Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate ()

  • Substituents : 4-hydroxyphenyl group (vs. 6-methoxypyridinyl in the target).
  • Reactivity : Hydroxyl group may increase polarity and hydrogen-bonding capacity compared to methoxy .

D. Coumarin-Thiadiazole Hybrids ()

  • Core Structure : Thiadiazole fused with coumarin (vs. oxazoline in the target).
  • Melting Points : 171–242°C (higher than expected for the target due to extended conjugation and rigid coumarin backbone) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Synthesis Method Reference
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate (Target) C₁₂H₁₄N₂O₄ ~250.25* 6-Methoxypyridin-3-yl, ethyl ester Likely solid Not reported Not specified in evidence
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate C₆H₉NO₃ 143.14 None (base structure) Discontinued Not reported Not specified
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate C₇H₁₁NO₃ 157.17 2-Ethyl, methyl ester Liquid Not applicable Commercial synthesis
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate C₁₂H₁₁NO₄ 233.22 4-Hydroxyphenyl, ethyl ester Solid Not reported Supplier-dependent
Coumarin-Thiadiazole Hybrid (11a) C₂₂H₁₆N₄O₃S 416.45 Acetyl, phenyl, coumarin Solid 214–216 Three-component synthesis

*Calculated based on standard atomic weights.

Substituent Effects on Properties

  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound likely reduces polarity compared to the hydroxy group in ’s analogue, affecting solubility and bioavailability .
  • Pyridine vs.

Biological Activity

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 1778520-18-5

The unique structure of this compound includes a pyridine ring with a methoxy substitution and an oxazole ring, which significantly contributes to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it might induce apoptosis in cancer cells by modulating specific signaling pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize the current understanding:

  • Receptor Binding : Studies suggest that the compound may interact with specific receptors or enzymes, influencing biological pathways related to inflammation and cell growth.
  • Modulation of Signaling Pathways : Research indicates that it may affect key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Antimicrobial Activity

A study evaluating the Minimum Inhibitory Concentration (MIC) of various compounds showed that this compound had significant activity against several strains:

PathogenMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Staphylococcus aureus20
Escherichia coli17

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The following table summarizes key findings:

Cell LineIC50 (µM)
MCF715
HCT11612

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent bacterial infections demonstrated a reduction in infection rates when treated with this compound as part of a broader therapeutic regimen.
  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy agents, leading to improved patient outcomes.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a Biginelli-like multicomponent reaction, leveraging heterocyclic condensation of pyridine derivatives with dihydrooxazole precursors. Key parameters to optimize include solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C), and catalyst selection (e.g., Lewis acids like ZnCl₂ or Brønsted acids). Use Design of Experiments (DoE) to evaluate interactions between variables. Electrochemical methods, such as oxidative aromatization of dihydro intermediates, can enhance yield and regioselectivity . Monitor progress via TLC and HPLC, and confirm purity through recrystallization or column chromatography.

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types, focusing on diastereotopic protons in the dihydrooxazole ring. IR spectroscopy identifies carbonyl (C=O) and methoxy (O-CH₃) stretches. For unambiguous confirmation, perform X-ray crystallography: grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Refine data using SHELXL (for small molecules) with Olex2 or WinGX interfaces, ensuring proper treatment of disorder or twinning . Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to the pyridine-oxazole scaffold. For antimicrobial activity, use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to positive controls like doxorubicin. Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) to assess selectivity. Parallel molecular docking (AutoDock Vina) against validated targets (e.g., kinases, DNA topoisomerases) can rationalize observed bioactivity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental crystallographic data and theoretical molecular geometry?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize the gas-phase geometry and compare bond lengths/angles with X-ray data. Use Cremer-Pople puckering parameters to quantify ring distortions in the dihydrooxazole moiety, identifying deviations from ideal chair or envelope conformations . If hydrogen-bonding networks in crystals contradict solution-phase behavior (e.g., via NOESY), apply Molecular Dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to model dynamic conformations. Cross-validate using QTAIM analysis for non-covalent interactions .

Q. What strategies mitigate regiochemical challenges during functionalization of the pyridine-oxazole core?

  • Methodological Answer : Employ directing groups (e.g., methoxy at C6 of pyridine) to control electrophilic substitution. For C–H activation, use Pd-catalyzed coupling with sterically hindered ligands (e.g., t-BuXPhos) to favor ortho-functionalization. For nucleophilic additions to the oxazole ring, pre-coordinate with BF₃·OEt₂ to enhance electrophilicity at specific positions. Monitor regioselectivity via LC-MS/MS fragmentation patterns and isotopic labeling (e.g., ¹³C at reactive sites) .

Q. How do hydrogen-bonding patterns in the solid state influence the compound’s physicochemical stability?

  • Methodological Answer : Perform graph-set analysis (Etter’s formalism) on crystallographic data to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). Correlate with stability studies: expose crystals to accelerated aging (40°C/75% RH) and track degradation via PXRD. Compare with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. For hygroscopicity, measure dynamic vapor sorption (DVS) and correlate with hydrogen-bond donor/acceptor ratios .

Q. What mechanistic insights explain unexpected byproducts during electrochemical oxidation of dihydro intermediates?

  • Methodological Answer : Use cyclic voltammetry (CV) to identify redox potentials of the dihydrooxazole and pyridine moieties. Perform bulk electrolysis at controlled potentials while varying electrode materials (Pt vs. graphite) and mediators (TEMPO vs. KI). Analyze byproducts via HRMS and 2D NMR (COSY, HSQC) to trace radical recombination pathways. Computational modeling (Gaussian, TDDFT) can predict intermediates and transition states, explaining regioselectivity in aromatization .

Q. How can crystallographic refinement address pseudosymmetry or twinning in low-quality crystals of this compound?

  • Methodological Answer : For pseudosymmetry, use SHELXL’s TWIN/BASF commands to refine twin laws (e.g., two-fold rotation about [100]). For twinning, employ the Hooft y parameter to validate twin fractions. If data merges poorly (Rint > 0.1), reprocess with SAINT/APEX3 using alternative indexing solutions. For severe disorder, apply restraints (DFIX, SIMU) to bond lengths/angles and validate with Rfree .

Q. What analytical approaches reconcile conflicting NMR and X-ray data regarding conformational flexibility?

  • Methodological Answer : Compare solution-phase NOESY/ROESY (to detect through-space correlations) with solid-state DFT-optimized conformers. For dynamic effects, perform variable-temperature NMR (VT-NMR) to observe coalescence of diastereotopic protons. Use REDOR (Rotational-Echo Double Resonance) in solid-state NMR to probe internuclear distances in the crystalline lattice, cross-referencing with X-ray data .

Q. How can in silico models predict metabolic stability and toxicity of derivatives of this compound?

  • Methodological Answer :
    Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate metabolic sites (e.g., ester hydrolysis, pyridine oxidation) and toxicity endpoints (e.g., hepatotoxicity). Validate with microsomal stability assays (human liver microsomes + NADPH) and LC-HRMS to identify Phase I metabolites. Combine with molecular docking against CYP450 isoforms (e.g., CYP3A4) to predict inhibitory potential .

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